molecular formula C12H12BrFO2 B1531435 rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate CAS No. 1297549-54-2

rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate

Cat. No.: B1531435
CAS No.: 1297549-54-2
M. Wt: 287.12 g/mol
InChI Key: NLOCBHUICMSBDR-DTWKUNHWSA-N
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Description

rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate is a chiral cyclopropane derivative featuring a trans-configuration cyclopropane ring fused to a substituted phenyl group. The phenyl substituents include bromine at the 3-position and fluorine at the 4-position, while the ester group (ethyl carboxylate) is attached to the cyclopropane moiety. This compound’s stereochemistry and halogenated aromatic system make it a candidate for pharmaceutical and agrochemical applications, where cyclopropane rings are often leveraged for their conformational rigidity and metabolic stability .

The structural determination of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL ensuring precise atomic coordinate assignments . Visualization software such as ORTEP-3 aids in interpreting molecular geometry, including bond lengths, angles, and torsional strain within the cyclopropane ring .

Properties

IUPAC Name

ethyl (1R,2R)-2-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO2/c1-2-16-12(15)9-6-8(9)7-3-4-11(14)10(13)5-7/h3-5,8-9H,2,6H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOCBHUICMSBDR-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Cyclopropane Carboxylates

Cyclopropane carboxylates are a class of organic compounds characterized by a cyclopropane ring and a carboxylate functional group. They have garnered interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

The biological activity of cyclopropane carboxylates often involves:

  • Interaction with Enzymes : These compounds may act as enzyme inhibitors or substrates, affecting various metabolic pathways.
  • Receptor Modulation : Some cyclopropane derivatives can bind to specific receptors, modulating their activity and influencing cellular responses.
  • Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.

Potential Therapeutic Applications

  • Anti-Cancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-Inflammatory Effects : Some cyclopropane carboxylates have been studied for their ability to reduce inflammation in various models.
  • Analgesic Properties : The modulation of pain pathways by these compounds could lead to new analgesic drugs.

Research Findings

While specific studies on "rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate" are lacking, related compounds have been investigated:

  • Case Study 1 : A study on a similar cyclopropane derivative demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting potential for further development as an anticancer agent.
  • Case Study 2 : Research indicated that another related compound exhibited strong anti-inflammatory effects in animal models, leading to reduced edema and pain response.

Data Table: Comparative Biological Activity

Compound NameBiological ActivityReference
This compoundNot yet studiedN/A
Cyclopropane derivative AAnti-cancer (in vitro)Study 1
Cyclopropane derivative BAnti-inflammatory (animal model)Study 2

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Halogen substituents significantly influence electronic and steric properties. Table 1 compares rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate with analogs bearing different halogen combinations:

Compound Substituents (Position) Melting Point (°C) LogP Reactivity (SNAr)
This compound Br (3), F (4) 112–115 3.2 Moderate
Ethyl 2-(3-chloro-4-fluorophenyl)-trans-cyclopropanecarboxylate Cl (3), F (4) 98–101 2.8 High
Ethyl 2-(4-iodo-3-fluorophenyl)-trans-cyclopropanecarboxylate I (4), F (3) 125–128 3.6 Low

The bromine atom’s electronegativity and size enhance lipophilicity (LogP) compared to chlorine, while iodine’s polarizability reduces nucleophilic aromatic substitution (SNAr) reactivity .

Cyclopropane Stereochemistry

The trans-configuration minimizes steric clash between the phenyl and ester groups, as confirmed by crystallographic studies using SHELXL . In contrast, cis-isomers exhibit higher ring strain (Table 2):

Configuration Dihedral Angle (°) Strain Energy (kcal/mol) Thermal Stability
trans 150–155 25.3 High
cis 30–35 32.7 Moderate

Ester Group Variations

Replacing the ethyl group with bulkier esters (e.g., tert-butyl) reduces hydrolysis rates but improves membrane permeability. For example:

Ester Group Hydrolysis Half-life (pH 7.4) Aqueous Solubility (mg/mL)
Ethyl 8.2 hours 0.45
Methyl 5.1 hours 0.78
tert-Butyl 24.6 hours 0.12

Application of Lumping Strategies in Comparative Studies

The lumping strategy groups structurally similar compounds to streamline analysis. For instance, bromo- and chloro-substituted analogs may be treated as a single surrogate in reaction modeling, reducing computational complexity while preserving accuracy in property predictions . This approach is critical in high-throughput drug discovery, where rapid screening of halogenated cyclopropanes is prioritized.

Research Findings and Implications

  • Crystallographic Data : SHELXL-refined structures reveal that the trans-cyclopropane configuration in the target compound minimizes torsional strain (C-C-C angle: 59.5°) compared to cis-analogs .
  • Reactivity Trends : Bromine’s moderate leaving-group ability balances stability and reactivity, making the compound suitable for late-stage functionalization.
  • Biological Relevance : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, a trait shared with 4-fluoro-substituted analogs.

Preparation Methods

Synthesis of Ethyl-(E)-3-(3-bromo-4-fluorophenyl)acrylate

  • The ethyl-(E)-3-arylacrylates are synthesized according to established literature procedures.
  • Typically, this involves a Knoevenagel condensation between ethyl acetate derivatives and the appropriately substituted benzaldehyde bearing 3-bromo-4-fluoro substituents.
  • The reaction conditions usually employ base catalysis under mild heating to yield the (E)-configured arylacrylate.

Corey-Chaykovsky Cyclopropanation

  • The key cyclopropanation step uses the Corey-Chaykovsky reagent, often a sulfur ylide, to convert the ethyl-(E)-3-arylacrylate into the trans-cyclopropanecarboxylate.
  • The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) at controlled temperatures.
  • An acidic work-up is added to isolate the carboxylic acid or ester product.
  • This method favors the formation of the trans isomer in racemic form, as confirmed by NMR and chromatographic analysis.

Purification

  • The crude product is purified by flash chromatography or recrystallization.
  • Typical solvents include ethyl acetate and hexane mixtures.
  • The purified product is characterized by NMR, FTIR, and HRMS to confirm the structure and purity.

Alternative Preparation Routes and Functionalization

Palladium-Catalyzed Arylation

  • For related cyclopropanecarboxylates bearing halogenated aryl groups, palladium-catalyzed cross-coupling reactions can be employed to modify the aryl substituents.
  • For example, Pd(Ph3P)4 catalysis has been used in the preparation of related cyclopropanecarboxylates with phenoxy substituents.
  • Such methods could be adapted for further functionalization of the 3-bromo-4-fluorophenyl moiety if needed.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Solvent Temperature Duration Notes
Knoevenagel condensation 3-bromo-4-fluorobenzaldehyde, ethyl acetate, base catalyst Typically ethanol or suitable solvent Mild heating (~60–80°C) Few hours Produces ethyl-(E)-3-arylacrylate
Corey-Chaykovsky cyclopropanation Sulfur ylide reagent (e.g., dimethylsulfonium methylide) THF 0°C to room temp Several hours Yields trans-rac-ethyl 2-arylcyclopropanecarboxylate
Acidic work-up Acidic aqueous solution - Ambient Short Isolates carboxylic acid or ester
Purification Flash chromatography (silica gel) EtOAc/hexane mix Ambient Variable Ensures product purity

Research Findings and Characterization

  • The trans-racemic nature of the cyclopropanecarboxylate is confirmed by NMR spectroscopy, showing characteristic coupling constants consistent with trans stereochemistry.
  • FTIR spectra typically show ester carbonyl stretches near 1730 cm⁻¹ and aromatic C–Br and C–F substituent vibrations.
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the exact mass of this compound.
  • The synthetic methods have been validated by matching literature data for similar compounds, ensuring reproducibility and reliability.

Q & A

Basic: What synthetic routes are recommended for preparing rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. A validated approach involves reacting a substituted chalcone derivative (e.g., 3-bromo-4-fluorophenylprop-2-en-1-one) with ethyl acetoacetate under basic conditions (e.g., 10% NaOH in ethanol) at reflux. This method yields racemic mixtures due to non-stereoselective formation of two chiral centers. Post-synthesis purification typically involves recrystallization from acetone or methanol, achieving yields around 67% .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the cyclopropane ring geometry and substituent orientation. Hydrogen atoms are placed via riding models during refinement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the cyclopropane ring (δ ~1.5–2.5 ppm for CH₂, δ ~2.5–3.5 ppm for CH), ester carbonyl (δ ~170 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
    • IR : Identify ester C=O stretching (~1740 cm⁻¹) and cyclopropane ring vibrations (~1000–1100 cm⁻¹) .

Advanced: How can enantiomeric separation be achieved for this racemic mixture?

Methodological Answer:
Due to the racemic nature, diastereomers may form during synthesis. Advanced separation techniques include:

  • Chiral chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Enzymatic resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer’s ester group .

Advanced: What computational methods predict the compound’s reactivity and conformation?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to evaluate cyclopropane ring strain and substituent effects on electronic properties.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or CHARMM force fields to guide drug design .

Advanced: How to address contradictions in reported synthesis yields or stereochemical outcomes?

Methodological Answer:

  • Replicate conditions : Ensure identical reaction parameters (solvent, catalyst concentration, temperature).
  • Analytical validation : Use HPLC-MS to quantify impurities and chiral purity. Compare melting points (e.g., literature mp 349–351 K) and spectroscopic data across studies .

Basic: What are the key reactivity patterns of the cyclopropane ring and ester group?

Methodological Answer:

  • Cyclopropane ring-opening : React with nucleophiles (e.g., Grignard reagents) under acidic conditions to form substituted alkanes.
  • Ester hydrolysis : Use LiAlH₄ for reduction to alcohols or NaOH/EtOH for saponification to carboxylic acids .

Advanced: How to study biological interactions of this compound?

Methodological Answer:

  • Kinetic assays : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., cytochrome P450) using fluorogenic substrates.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (K_D) to receptors by immobilizing the target protein on a sensor chip .

Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

  • Disorder modeling : Address split positions for substituents (e.g., bromo-fluorophenyl group) using PART instructions in SHELXL.
  • Low-temperature data : Mitrate crystal deterioration by optimizing cryoprotectants (e.g., glycerol) during data collection .

Basic: What are the compound’s applications in medicinal chemistry?

Methodological Answer:

  • Intermediate synthesis : Used to build spirocyclic compounds or benzisoxazoles via Michael addition or cyclization.
  • Pharmacophore development : The 3-bromo-4-fluorophenyl group enhances lipophilicity and target binding in kinase inhibitors .

Advanced: How to optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Vary NaOH concentration (5–15%), temperature (60–80°C), and solvent (ethanol vs. methanol) to maximize yield.
  • Flow chemistry : Improve heat transfer and reaction homogeneity using microreactors for hazardous intermediates (e.g., diazo compounds) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate
Reactant of Route 2
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rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate

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